molecular formula C13H10N4O3S B15032558 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)pyridine-4-carbohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)pyridine-4-carbohydrazide

Cat. No.: B15032558
M. Wt: 302.31 g/mol
InChI Key: MUGQXUIDJWBGFG-UHFFFAOYSA-N
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Description

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE is a chemical compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE typically involves the reaction of isonicotinohydrazide with 1,1-dioxido-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce sulfide derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A related compound with similar structural features but different biological activities.

    3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Another benzisothiazole derivative with distinct chemical properties and applications.

Uniqueness

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE is unique due to its specific combination of the benzisothiazole and isonicotinohydrazide moieties, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H10N4O3S/c18-13(9-5-7-14-8-6-9)16-15-12-10-3-1-2-4-11(10)21(19,20)17-12/h1-8H,(H,15,17)(H,16,18)

InChI Key

MUGQXUIDJWBGFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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